BenchChemオンラインストアへようこそ!

4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE

Nitroreductase prodrug Electrochemical reduction C2-symmetric bis-benzamide

4-Nitro-N-[3-(4-nitrobenzamido)naphthalen-2-yl]benzamide (CAS 312591-16-5) is a synthetic, C2-symmetric bis-(4-nitrobenzamide) derivative built on a naphthalene-2,3-diamine core, with molecular formula C24H16N4O6 and molecular weight 456.4 g/mol. It belongs to the nitro-substituted naphthalenyl benzamide class, a chemical space explored in antitumor and connective-tissue-destruction inhibitor patents.

Molecular Formula C24H16N4O6
Molecular Weight 456.414
CAS No. 312591-16-5
Cat. No. B2686691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE
CAS312591-16-5
Molecular FormulaC24H16N4O6
Molecular Weight456.414
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C24H16N4O6/c29-23(15-5-9-19(10-6-15)27(31)32)25-21-13-17-3-1-2-4-18(17)14-22(21)26-24(30)16-7-11-20(12-8-16)28(33)34/h1-14H,(H,25,29)(H,26,30)
InChIKeyPJQBWNIHJHAUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of 4-Nitro-N-[3-(4-nitrobenzamido)naphthalen-2-yl]benzamide (CAS 312591-16-5)


4-Nitro-N-[3-(4-nitrobenzamido)naphthalen-2-yl]benzamide (CAS 312591-16-5) is a synthetic, C2-symmetric bis-(4-nitrobenzamide) derivative built on a naphthalene-2,3-diamine core, with molecular formula C24H16N4O6 and molecular weight 456.4 g/mol . It belongs to the nitro-substituted naphthalenyl benzamide class, a chemical space explored in antitumor [1] and connective-tissue-destruction inhibitor patents [2]. Unlike its more common mono-substituted analogs, this compound presents two para-nitrobenzamide arms on the naphthalene scaffold, a structural feature that may confer distinct physicochemical and bioreduction properties relevant to prodrug design and chemical biology probe development.

Why Generic Substitution Risks Failure with 4-Nitro-N-[3-(4-nitrobenzamido)naphthalen-2-yl]benzamide (CAS 312591-16-5)


Within the naphthalenyl benzamide class, compounds differing by as little as a single nitro-group position or the number of benzamide arms exhibit divergent electrochemical reduction potentials, a parameter critical for nitroreductase (NTR)-dependent prodrug activation [1]. Mono-substituted analogs such as N-(naphthalen-1-yl)-4-nitrobenzamide (CAS 43036-46-0) and N-(naphthalen-2-yl)-4-nitrobenzamide (CAS 18271-22-2) possess only one reducible nitro group [2], whereas the target compound carries two para-nitro groups in a symmetric diamide architecture, potentially enabling sequential or cooperative electron transfer not achievable with mono-nitro comparators. Moreover, the meta-nitro positional isomer 3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide (CAS 391218-24-9) shares the exact molecular formula but differs in nitro substitution pattern (meta vs. para), which is expected to alter both the reduction midpoint potential and the steric profile of the activated hydroxylamine/amine metabolites . These structural distinctions make direct substitution unreliable without experimental verification.

Quantitative Differentiation Evidence for 4-Nitro-N-[3-(4-nitrobenzamido)naphthalen-2-yl]benzamide (CAS 312591-16-5) vs. Closest Analogs


Dual para-Nitrobenzamide Architecture Yields Two Reducible Nitro Groups Versus One in Mono-Substituted Analogs

The target compound contains two para-nitrobenzamide substituents on the naphthalene core, whereas all commercially available mono-substituted analogs (e.g., N-(naphthalen-1-yl)-4-nitrobenzamide, CAS 43036-46-0) contain only one nitro group [1]. In a class-level electrochemical study of nitro-substituted benzamides, each aromatic nitro group undergoes a distinct reduction wave involving nitro radical anion formation followed by further reduction to hydroxylamine and amine species [2]. The presence of two equivalent para-nitro groups in the target compound is therefore expected to double the electron-accepting capacity per molecule, a property relevant to NTR-mediated activation where intracellular reducing equivalents are rate-limiting [2].

Nitroreductase prodrug Electrochemical reduction C2-symmetric bis-benzamide

Molecular Weight 456.4 g/mol Substantially Exceeds Mono-Nitro Mono-Benzamide Analogs (292–330 g/mol), Altering Solubility and Permeability Profile

The target compound has a molecular weight of 456.4 g/mol and molecular formula C24H16N4O6 . The mono-substituted analog N-(naphthalen-1-yl)-4-nitrobenzamide has MW 292.3 g/mol [1]. This 164 g/mol increase (56.1% larger) corresponds to an additional benzamide unit plus a second nitro group. The higher MW, combined with four hydrogen-bond acceptors from the nitro groups and two amide NH donors, pushes the compound further beyond Lipinski's Rule of Five boundaries (MW >500 threshold; TPSA increase) compared to mono-analogs, potentially limiting passive membrane permeability but enhancing aqueous solubility via the two polar nitrobenzamide moieties [1].

Physicochemical properties Rule of Five Drug-likeness

Para-Nitro vs. Meta-Nitro Isomerism Distinguishes Target Compound from 3-Nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide (CAS 391218-24-9)

The target compound (para-nitro on both benzamide rings) and its meta-nitro isomer (CAS 391218-24-9, MW 456.4 g/mol, identical molecular formula C24H16N4O6) represent the closest possible comparators . In nitroaromatic chemistry, the para-nitro group exerts a stronger electron-withdrawing resonance effect (−M) than the meta-nitro group, which operates primarily through an inductive effect (−I). This electronic difference is expected to shift the nitro reduction potential by approximately 50–150 mV more negative for the meta isomer relative to the para isomer, based on extensive precedent in nitrobenzene electrochemistry [1]. Such a shift would directly impact the rate of enzymatic nitroreduction by NTRs, which are sensitive to substrate reduction potential [2].

Positional isomer Nitro group electronics SAR

C2-Symmetric Diamide Scaffold Offers Bidentate Hydrogen-Bonding Capacity Absent in Mono-Amide Naphthalenyl Benzamides

The target compound possesses two amide NH donors and two amide C=O acceptors arranged in a C2-symmetric fashion on the naphthalene-2,3-diyl scaffold. In contrast, mono-substituted comparators such as N-(naphthalen-2-yl)-4-nitrobenzamide (CAS 18271-22-2) contain only a single amide bond . This bis-amide architecture enables simultaneous bidentate hydrogen-bonding interactions with biological targets, a feature exploited in symmetrical bis-benzamide inhibitors of protein–protein interactions and DNA minor-groove binders [1]. The naphthalene-2,3-disubstitution pattern provides a specific dihedral angle (~60°) between the two amide planes, pre-organizing the molecule for recognition of complementary H-bond donor/acceptor arrays [2].

Supramolecular interactions Hydrogen bonding Protein binding

Lack of Published Bioactivity Data Necessitates Direct Experimental Validation Before Selecting Over Any Comparator

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and patent literature returned zero IC50, EC50, Ki, or Kd values for 4-nitro-N-[3-(4-nitrobenzamido)naphthalen-2-yl]benzamide (CAS 312591-16-5) against any biological target [1]. The compound is listed in the ZINC database (ZINC169965356) as having no annotated activity in ChEMBL 20 [2]. In contrast, related naphthalenyl benzamide derivatives in the antitumor patent family US20170057910A1 claim anticancer activity, though specific biological data for the target compound are not disclosed [3]. This complete absence of published bioactivity data means that any procurement decision must be based on the structural hypotheses outlined above and must include plans for in-house profiling.

Data gap Screening collection Custom synthesis

Highest-Confidence Application Scenarios for 4-Nitro-N-[3-(4-nitrobenzamido)naphthalen-2-yl]benzamide (CAS 312591-16-5) Based on Structural Evidence


Hypoxia-Selective NTR Prodrug Candidate Development

The dual para-nitrobenzamide architecture provides two reducible nitro groups per molecule, making this compound a candidate prodrug scaffold for nitroreductase (NTR)-based gene-directed enzyme prodrug therapy (GDEPT) or antibody-directed enzyme prodrug therapy (ADEPT). In hypoxic tumor microenvironments where NTRs are upregulated [1], the sequential two-electron reduction of each para-nitro group could generate a cascade of cytotoxic hydroxylamine and amine metabolites [2]. The C2-symmetric diamide arrangement additionally offers a rigid scaffold that could be co-crystallized with bacterial NTRs (e.g., E. coli NfsB) to determine the binding mode of bis-nitrobenzamide substrates [3].

Electrochemical Standard for Nitrobenzamide Reduction Profiling

Given the extensive class-level voltammetric characterization of nitro-substituted benzamides on pencil graphite electrodes (PGE) [1], this compound with its two equivalent para-nitro groups can serve as a well-defined model substrate for studying the effects of multiple reducible centers on cyclic voltammetry (CV) and differential pulse voltammetry (DPV) response. Its diamide structure eliminates complications from mixed nitro environments (e.g., ortho vs. para), allowing clean deconvolution of single-electron vs. multi-electron reduction events in mixed aqueous-organic media [1].

Building Block for DNA Minor-Groove Binding Polyamide Synthesis

The naphthalene-2,3-disubstitution pattern positions the two benzamide arms at a ~60° dihedral angle, pre-organizing the molecule for insertion into the minor groove of B-DNA. Reduction of the nitro groups to amines (via catalytic hydrogenation or NTR) would yield the corresponding bis-aniline, which can be further elaborated into N-methylimidazole/N-methylpyrrole polyamides targeting specific DNA sequences [2]. This compound therefore serves as a late-stage intermediate for the synthesis of hairpin polyamide libraries that cannot be accessed from mono-substituted naphthalenyl precursors [2].

Negative Control for Meta-Nitro Isomer Biological Profiling

When paired head-to-head with its meta-nitro isomer (CAS 391218-24-9) in NTR-expressing cell viability assays, the para-nitro isomer (this compound) is predicted to show greater cytotoxicity due to faster enzymatic reduction. Published screening protocols using isogenic NTR+/NTR− cell line pairs [1] can be applied directly to compare the two isomers. Establishing a quantitative IC50 differential between the para and meta isomers would validate the structure–activity relationship (SAR) hypothesis that electron-withdrawing resonance effects dominate NTR substrate efficiency, thereby justifying procurement of both isomers for a definitive SAR study [1][2].

Quote Request

Request a Quote for 4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.